Ethyl 6-methylsulfonyloxyhexanoate

Description

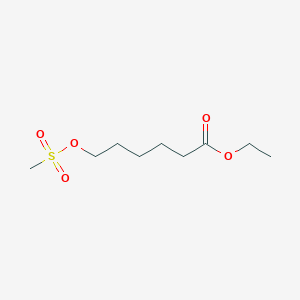

Ethyl 6-methylsulfonyloxyhexanoate is a sulfonate ester derivative of hexanoic acid, featuring a methylsulfonyloxy (-OSO₂CH₃) group at the sixth carbon of the hexanoate chain and an ethyl ester moiety.

Properties

CAS No. |

124668-93-5 |

|---|---|

Molecular Formula |

C9H18O5S |

Molecular Weight |

238.30 g/mol |

IUPAC Name |

ethyl 6-methylsulfonyloxyhexanoate |

InChI |

InChI=1S/C9H18O5S/c1-3-13-9(10)7-5-4-6-8-14-15(2,11)12/h3-8H2,1-2H3 |

InChI Key |

CHMCRBDGDXQXQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCOS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

The table below compares Ethyl 6-methylsulfonyloxyhexanoate with four structurally related compounds, highlighting differences in functional groups, reactivity, and applications:

Key Comparative Insights

Reactivity

- Sulfonate Esters (Target Compound and Ethyl Methanesulfonate): The methylsulfonyloxy group in this compound and the methanesulfonate group in Ethyl Methanesulfonate are strong leaving groups, making these compounds highly reactive in nucleophilic substitution reactions. Ethyl Methanesulfonate is a well-documented mutagen due to its ability to alkylate DNA .

- Acetoxy Esters (Methyl 6-Acetoxyhexanoate): The acetoxy group (-OAc) is a weaker leaving group, resulting in lower reactivity compared to sulfonates. This makes acetoxy esters more suitable for controlled synthetic steps requiring milder conditions .

- The ketone group may participate in condensation or reduction reactions.

Toxicity and Handling

- Sulfonate esters universally require stringent safety protocols. Ethyl Methanesulfonate mandates OSHA-compliant engineering controls (e.g., ventilation) and PPE (gloves, goggles) due to its mutagenicity . Similar precautions are inferred for this compound.

- Acetoxy and aromatic ketone derivatives pose lower immediate risks but still necessitate standard handling (e.g., avoiding inhalation, skin contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.